Highest Parent Drug Exposure and Prolonged Systemic Presence of Artelinic Acid vs. Artesunate and Artemether
In a direct comparative study in rats, artelinic acid (AL) exhibited the highest plasma concentration of the parent drug among five artemisinin derivatives. This finding is directly linked to its design feature: a stable ether linkage that resists metabolism to the common active metabolite, dihydroartemisinin (DQHS) [1]. The quantified differences in pharmacokinetic parameters underscore its potential for sustained antimalarial activity.
| Evidence Dimension | Plasma concentration, clearance, elimination half-life |
|---|---|
| Target Compound Data | AL: Highest plasma level; Clearance 21-41 mL/min/kg; t1/2 = 1.35 h (i.v.) |
| Comparator Or Baseline | Artesunic acid (AS): Lowest plasma level; Clearance 191-240 mL/min/kg; t1/2 = 0.35 h. Artemether (AM): Clearance 91-92 mL/min/kg; t1/2 = 0.53 h. |
| Quantified Difference | AL clearance is 5.8 to 9.1 times slower than AS. AL half-life is 2.5 to 3.9 times longer than AS. |
| Conditions | Single i.v., i.m., and i.g. dose of 10 mg/kg in rats; plasma analyzed for parent drug and DQHS metabolite. |
Why This Matters
This data supports the selection of artelinic acid for research where a distinct pharmacokinetic profile with sustained parent drug exposure is required, differentiating it from faster-clearing, more rapidly metabolized alternatives like artesunate.
- [1] Li, Q. G., Peggins, J. O., Fleckenstein, L. L., Masonic, K., Heiffer, M. H., & Brewer, T. G. (1998). The pharmacokinetics and bioavailability of dihydroartemisinin, arteether, artemether, artesunic acid and artelinic acid in rats. Journal of Pharmacy and Pharmacology, 50(2), 173-182. View Source
